molecular formula C13H16O2 B1597096 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one CAS No. 63215-31-6

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B1597096
CAS No.: 63215-31-6
M. Wt: 204.26 g/mol
InChI Key: PKEDWOXXOSCINP-UHFFFAOYSA-N
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Description

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one is a substituted naphthalenone derivative characterized by a partially saturated bicyclic naphthalenone core with an isopropoxy (-OCH(CH₃)₂) group at position 6. Its structural framework allows for diverse chemical modifications, making it a key intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

6-propan-2-yloxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)15-11-6-7-12-10(8-11)4-3-5-13(12)14/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEDWOXXOSCINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374801
Record name 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63215-31-6
Record name 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63215-31-6
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Preparation Methods

The synthesis of 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydro-2H-naphthalen-1-one and isopropyl alcohol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride or potassium tert-butoxide, is used to deprotonate the alcohol, forming the alkoxide ion.

    Alkylation: The alkoxide ion then reacts with 3,4-dihydro-2H-naphthalen-1-one to form the desired product, this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxy group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations .

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that compounds similar to 6-isopropoxy-3,4-dihydro-2H-naphthalen-1-one exhibit antioxidant activities. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that naphthalene derivatives can scavenge free radicals effectively, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation .

Anticancer Activity
Several studies have highlighted the anticancer potential of naphthalene derivatives. For instance, research has demonstrated that derivatives of 3,4-dihydronaphthalen-1-one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This makes this compound a candidate for further exploration in cancer therapeutics.

Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes, potentially acting as an inhibitor. For example, studies on similar naphthalene compounds have reported enzyme inhibition that could be beneficial in treating diseases like Alzheimer's . This positions this compound as a promising lead compound for developing enzyme inhibitors.

Synthetic Utility

Intermediate in Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its structural features allow for further functionalization, making it valuable in synthesizing more complex molecules. The compound can participate in various reactions such as nucleophilic substitutions and cycloadditions .

Pharmaceutical Development
The compound's unique properties make it a suitable candidate for drug development. Its ability to serve as a scaffold for designing new drugs is particularly noteworthy. Researchers are exploring its modifications to enhance bioactivity and selectivity against specific biological targets .

Case Studies and Research Findings

Study Findings Applications
Study on Antioxidant Activity Demonstrated effective free radical scavenging propertiesNutraceutical formulations
Research on Anticancer Properties Induced apoptosis in cancer cell linesCancer therapy development
Investigation of Enzyme Inhibition Identified potential inhibition of acetylcholinesteraseAlzheimer's disease treatment

Mechanism of Action

The mechanism of action of 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with enzymes or receptors, leading to specific physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Effects

The biological and physicochemical properties of naphthalenones are heavily influenced by substituents. Below is a comparative analysis of 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one and its analogs:

Table 1: Molecular Data and Substituent Effects
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Sources
This compound C₁₃H₁₆O₂ 204.27 Isopropoxy (-OCH(CH₃)₂) at C6 Enhanced lipophilicity; synthetic intermediate
6-Isopropyl-3,4-dihydro-2H-naphthalen-1-one C₁₃H₁₆O 188.27 Isopropyl (-CH(CH₃)₂) at C6 Lower polarity; CAS 60606-92-0
6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one C₁₃H₁₅FO 206.26 Fluoro (-F) at C6, isopropyl at C1 Increased electronegativity; CAS 104204-91-3
5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one C₁₀H₈F₂O 182.17 Difluoro (-F) at C5 and C7 High stability; CAS 110931-79-8
6-(Hexadecyloxy)-3,4-dihydro-2H-naphthalen-1-one C₂₆H₄₂O₂ 386.61 Long-chain hexadecyloxy (-OC₁₆H₃₃) at C6 Extreme lipophilicity; CAS 62325-07-9
Paraconthone A C₁₅H₁₈O₆ 294.30 Multiple hydroxyl and methoxy groups Antioxidant activity; marine-derived fungus
4,8-Dihydroxy-3,4-dihydro-2H-naphthalen-1-one C₁₀H₁₀O₃ 178.19 Hydroxyl (-OH) at C4 and C8 Antifungal activity; Microsphaeropsis sp.

Stability and Reactivity

  • The isopropoxy group in this compound provides steric hindrance, increasing thermal stability compared to smaller substituents like methoxy .
  • Fluorinated derivatives show resistance to oxidative degradation, making them suitable for high-temperature reactions .

Antimicrobial Potential

  • 4,8-Dihydroxy-3,4-dihydro-2H-naphthalen-1-one exhibits antifungal activity against E. repens and U. violaceus at 50 µg in agar diffusion assays, attributed to its redox-active hydroxyl groups .
  • Marine-derived naphthalenones (e.g., leptothalenones) from Leptosphaerulina chartarum show moderate antimicrobial effects, though specific data for the isopropoxy analog are lacking .

Biological Activity

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one (CAS: 63215-31-6) is a synthetic organic compound with significant biological activity, particularly in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H16O2C_{13}H_{16}O_2 and features a naphthalene ring system with an isopropoxy group at the 6-position. Its structural formula can be represented as:

IUPAC Name 6isopropoxy 3 4 dihydronaphthalen 1 2H one\text{IUPAC Name }6-\text{isopropoxy 3 4 dihydronaphthalen 1 2H one}

Research indicates that this compound interacts with various biological targets, influencing several biochemical pathways:

  • Inhibition of Cytochrome P450 Enzymes : The compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization. The IC50 values for these activities indicate promising potency, making it a candidate for further development in cancer therapeutics .

Biological Activity

The biological activity of this compound has been assessed through various studies:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MICs) for selected microbial strains are summarized in the table below:

Compound Microbial Strain Minimum Inhibitory Concentration (MIC) Reference
This compoundStaphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Cytotoxicity Studies

In vitro studies have shown that at lower concentrations, the compound enhances metabolic activity in normal cell lines while exhibiting cytotoxic effects at higher concentrations. For instance, in human transformed cell lines, the compound inhibited growth with varying IC50 values depending on the specific cell line tested .

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Cancer Research : A study demonstrated that derivatives of this compound inhibited tubulin polymerization effectively, suggesting its potential as an anticancer agent. The structural modifications significantly influenced its binding affinity and selectivity .
  • Antimicrobial Effects : Another research highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing comparable or superior activity to conventional antibiotics in some cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.